1-(carbonofluoridoyl)piperidine-4-carboxylicacid

Description

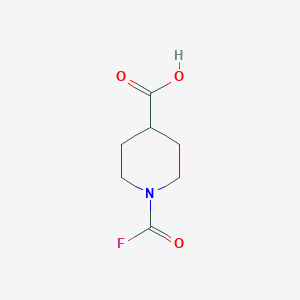

1-(Carbonofluoridoyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative characterized by a carbonyl fluoride (COF) group attached to the piperidine nitrogen and a carboxylic acid moiety at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

1-carbonofluoridoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELSMNJDQIPPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carbonofluoridoyl)piperidine-4-carboxylicacid can be achieved through several methods:

-

Fluorination of Piperidine Derivatives: : One common method involves the fluorination of piperidine-4-carboxylic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective fluorination.

-

Carbonylation Reactions: : Another approach involves the carbonylation of piperidine derivatives using carbon monoxide in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Esterification Reactions

1-(Carbonofluoridoyl)piperidine-4-carboxylic acid undergoes esterification with alcohols to form esters, a reaction facilitated by acid catalysis. This process is critical for modifying the carboxylic acid group, enabling integration into polymers or nanocomposites. The esterification mechanism involves nucleophilic attack by the alcohol on the carbonyl group, forming an intermediate that eliminates water to yield the ester.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., methanol), acid catalyst | Refluxing conditions | Piperidine-4-carboxylate ester |

Amide Formation

The carboxylic acid group reacts with amines or amides to form amide derivatives , a reaction often mediated by coupling agents like EDC·HCl or DCC. For example, coupling with N-substituted amines under basic conditions produces amides, which are crucial for developing bioactive compounds .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amide formation | Amine, EDC·HCl, DMAP, DMF | Room temperature | Piperidine-4-carboxamide |

Beta-Keto Ester and Enamine Reactions

Piperidine-4-carboxylic acid derivatives are converted to β-keto esters using Meldrum’s acid, followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamine diketones. These intermediates react with hydrazines to yield pyrazole derivatives, expanding the compound’s applications in heterocyclic chemistry .

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| β-keto ester | Meldrum’s acid, EDC·HCl, DMAP | Methanol, room temperature | β-keto ester |

| Enamine | DMF·DMA | Room temperature | β-enamine diketone |

| Pyrazole | Hydrazine, alkyl halide | Reactive conditions | Pyrazole derivative |

Research Findings and Structural Insights

-

Antiviral Activity : Derivatives synthesized via Ugi-4CR inhibit SARS-CoV-2 main protease (M<sup>pro</sup>), though optimization is needed for clinical relevance .

-

Synthetic Flexibility : The carboxylic acid group allows diverse functionalization, including esterification, amidation, and participation in multicomponent reactions .

-

Biocompatibility : Modified nanoparticles incorporating piperidine-4-carboxylic acid show enhanced dispersion in polymer matrices, critical for nanocomposite applications.

Scientific Research Applications

Pharmacological Applications

-

Synthesis of Drug Candidates

- The compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its piperidine structure is common in medicinal chemistry, facilitating the development of new drug candidates targeting diverse disease states. Synthetic routes often involve multicomponent reactions, hydrogenation, and cyclization to yield substituted piperidines and related derivatives.

-

Anticancer Activity

- Research has demonstrated that derivatives of 1-(carbonofluoridoyl)piperidine-4-carboxylic acid exhibit promising anticancer properties. For example, compounds derived from this structure have shown significant efficacy against several human tumor cell lines in National Cancer Institute assays, indicating their potential as therapeutic agents .

-

Antiviral Properties

- The compound's derivatives have also been studied for antiviral activity, particularly against influenza viruses and coronaviruses. Certain analogues have demonstrated low micromolar activity against strains such as H1N1 and human coronavirus 229E, highlighting their potential in developing novel antiviral therapies .

Material Science Applications

-

Nanoparticle Modification

- In material science, 1-(carbonofluoridoyl)piperidine-4-carboxylic acid is utilized to modify the surfaces of nanoparticles, such as carbon nanotubes. This modification enhances the nanoparticles' properties for use in nanocomposites and other advanced materials. The carboxylic acid group facilitates improved dispersion and incorporation into polymer matrices through ultrasonic radiation.

-

Development of Advanced Nanocomposites

- The modified nanoparticles exhibit enhanced interactions with polymer matrices, which is crucial for producing advanced nanocomposites with superior mechanical and thermal properties. This application is particularly relevant in fields such as electronics, aerospace, and biomedical engineering.

Case Study 1: Anticancer Activity Assessment

- A study evaluated the anticancer activity of various derivatives derived from 1-(carbonofluoridoyl)piperidine-4-carboxylic acid using an NCI protocol involving a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates, suggesting their potential as new anticancer agents .

Case Study 2: Nanoparticle Applications

- Research on the modification of carbon nanotubes with 1-(carbonofluoridoyl)piperidine-4-carboxylic acid demonstrated improved mechanical properties when incorporated into polymer composites. This study highlighted the compound's role in enhancing material performance for applications in electronics and biomedical devices.

Mechanism of Action

The mechanism of action of 1-(carbonofluoridoyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocarbonyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The compound may also participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Polarity : The ethoxycarbonyl group (COOEt) in increases solubility (Log S = -1.5) compared to aromatic substituents like 2-chlorobenzoyl (Log S = -3.2) . The hypothetical COF group in the target compound may enhance electrophilicity but reduce solubility due to fluorine's hydrophobicity.

- Hydrogen Bonding: All analogs have 1–2 H-bond donors (carboxylic acid + substituent), but the COF group could increase H-bond acceptor capacity, influencing protein binding in drug design .

Commercial and Research Utility

Biological Activity

1-(Carbonofluoridoyl)piperidine-4-carboxylic acid is a synthetic compound characterized by its unique structure, which includes a piperidine ring and a carbonofluoridoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 1-(Carbonofluoridoyl)piperidine-4-carboxylic acid

- CAS Number : 2445786-01-4

- Molecular Formula : C₇H₈FNO₂

- Molecular Weight : 159.14 g/mol

The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that 1-(carbonofluoridoyl)piperidine-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with the regulatory mechanisms of cell growth and survival. The specific pathways involved include modulation of the p53 signaling pathway, which is crucial for maintaining cellular integrity.

Comparative Studies

A comparative analysis with similar compounds reveals that 1-(carbonofluoridoyl)piperidine-4-carboxylic acid possesses unique biological activities not observed in structurally analogous compounds. This uniqueness may be attributed to the presence of the carbonofluoridoyl group, which enhances its interaction with biological targets.

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 1-(Carbonofluoridoyl)piperidine-4-carboxylic acid | Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Other piperidine derivatives | Varies | Generally lower efficacy in antimicrobial and anticancer activities |

The biological activity of 1-(carbonofluoridoyl)piperidine-4-carboxylic acid can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The carbonofluoridoyl group enhances lipophilicity, facilitating better membrane penetration and target engagement.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. Further research is needed to elucidate the exact molecular targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, 1-(carbonofluoridoyl)piperidine-4-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound involved testing against human breast cancer cell lines (MCF-7). The findings revealed that treatment with 1-(carbonofluoridoyl)piperidine-4-carboxylic acid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(carbonofluoridoyl)piperidine-4-carboxylic acid, and how can reaction parameters be optimized?

- Methodology :

- Stepwise synthesis : Begin with piperidine-4-carboxylic acid as the core scaffold. Introduce fluorinated groups via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Catalyst selection : Use pyridine or DMAP to enhance acetylation efficiency. For example, pyridine yields ~75% under reflux, while DMAP improves yields to ~82% .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR : Use H and C NMR to verify piperidine ring conformation (e.g., δ 3.2–3.5 ppm for equatorial protons) and fluorinated substituents (e.g., F NMR at δ -110 to -120 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 267.7) .

- IR spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and fluorine-related vibrations (~1200 cm) .

Q. How should stability studies be designed to assess this compound under physiological conditions?

- Parameters : Test pH (5.0–7.4), temperature (37°C), and buffer systems (PBS, simulated gastric fluid) .

- Analysis : Use HPLC to quantify degradation products over 24–72 hours. A stability threshold of ≥90% purity is recommended for further testing .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against neurological targets (e.g., GABA receptors)?

- Molecular docking : Use AutoDock Vina to model interactions with GABA (PDB ID: 6HUP). Focus on hydrogen bonding with Arg112 and hydrophobic contacts with Phe200 .

- Quantum chemical calculations : Apply DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions influencing binding .

- Validation : Compare computational predictions with in vitro radioligand displacement assays (IC values) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t) <30 min suggests rapid metabolism .

- Pharmacokinetics : Perform plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay). A logBB >0.3 indicates CNS penetration .

- Model adjustment : Switch from immortalized cell lines to primary neuronal cultures to better mimic in vivo conditions .

Q. How do structural modifications (e.g., fluorination position) alter binding affinity compared to analogs?

- Comparative SAR : Test analogs like 1-(4-chlorophenylsulfonyl)piperidine-4-carboxylic acid (IC = 1.2 µM vs. 0.8 µM for fluorinated variant) .

- Techniques :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to purified receptors .

- X-ray crystallography : Resolve co-crystal structures to identify critical interactions (e.g., fluorine-mediated halogen bonds) .

Q. Which statistical approaches optimize multi-step synthesis processes?

- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate temperature, catalyst loading, and solvent ratio impacts on yield .

- Response surface methodology : Generate 3D contour plots to identify optimal conditions (e.g., 80°C, 5 mol% DMAP, 1:3 DCM/THF) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Meta-analysis : Pool data from ≥5 independent studies using a random-effects model. Heterogeneity (I >50%) suggests methodological variability .

- Orthogonal validation : Confirm activity via functional assays (e.g., calcium flux for GPCR targets) alongside binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.